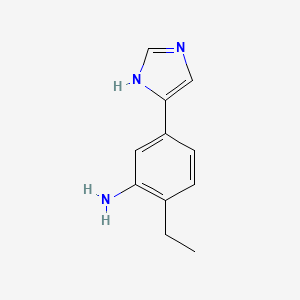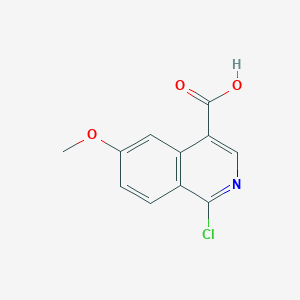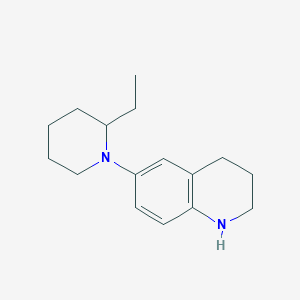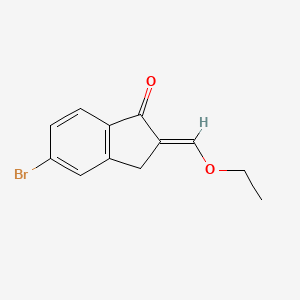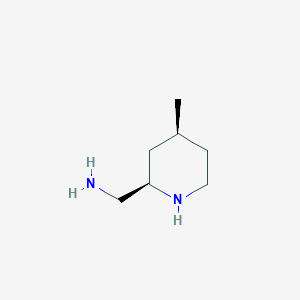
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanamine: is a chiral amine compound characterized by its piperidine ring structure with a methyl group at the 4-position and a methanamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Methylation: The 4-position of the piperidine ring is methylated using appropriate reagents such as methyl iodide or methyl bromide under basic conditions.
Amination: The 2-position is then functionalized with a methanamine group through reductive amination, using reagents like formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter modulation or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanamine can be compared with other similar compounds, such as:
(2R,4S)-4-methylpiperidine: Lacks the methanamine group, making it less versatile in chemical reactions.
(2R,4S)-4-methylpiperidin-2-yl)methanol: Contains a hydroxyl group instead of a methanamine group, leading to different reactivity and applications.
(2R,4S)-4-methylpiperidin-2-yl)acetic acid:
This compound is unique due to its specific functional groups and chiral configuration, which confer distinct reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1955541-70-4 |
|---|---|
Molekularformel |
C7H16N2 |
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
[(2R,4S)-4-methylpiperidin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-6-2-3-9-7(4-6)5-8/h6-7,9H,2-5,8H2,1H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
RLOLMRDUFXPXRJ-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@H]1CCN[C@H](C1)CN |
Kanonische SMILES |
CC1CCNC(C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


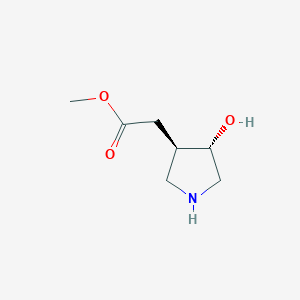
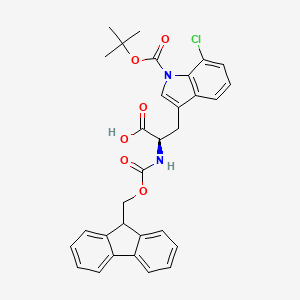
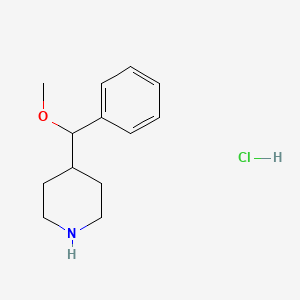
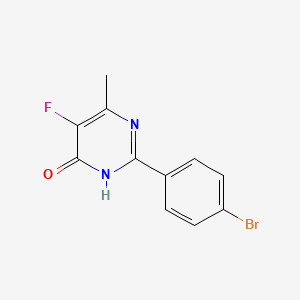

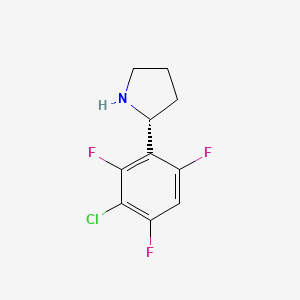

![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol](/img/structure/B13339242.png)
